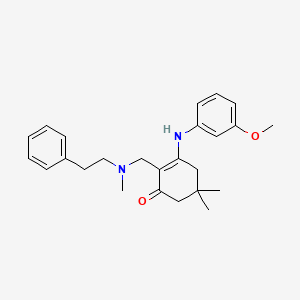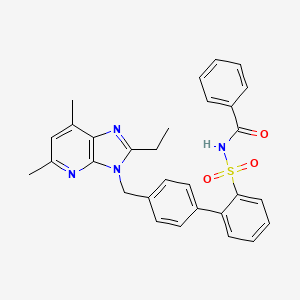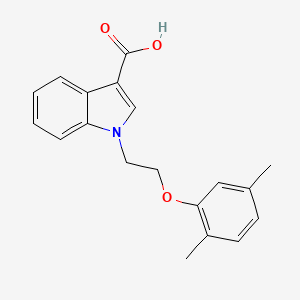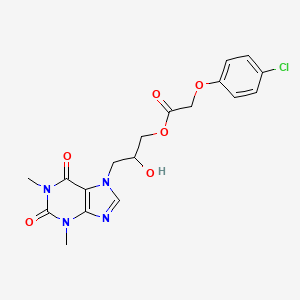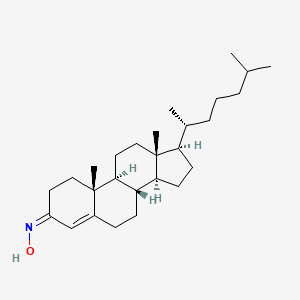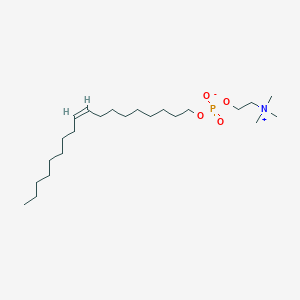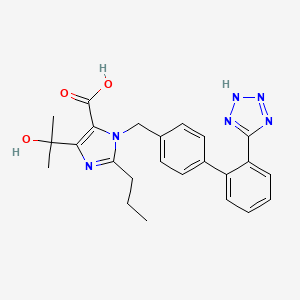
欧诺宁
概述
描述
Ononetin是一种天然产物,属于脱氧苯乙酮类,主要存在于刺槐属植物(Ononis spinosa)中。 它以其对瞬时受体电位melastatin 3 (TRPM3)离子通道的强效和选择性抑制作用而闻名,使其成为科学研究中宝贵的化合物,特别是在药理学和生物化学领域 .
科学研究应用
Ononetin在科学研究中具有广泛的应用:
化学: 用作模型化合物,研究脱氧苯乙酮化学及其反应性。
生物学: 研究其在调节离子通道,特别是参与感觉感知和疼痛信号传导的TRPM3中的作用。
医学: 探索其潜在的镇痛作用及其在治疗慢性疼痛和炎症等疾病中的作用
工业: 用于开发新型药物,以及用作质量控制中的参考化合物。
作用机制
Ononetin主要通过阻断TRPM3离子通道发挥其作用。该通道参与调节钙离子进入细胞,这对各种细胞功能至关重要。通过抑制TRPM3,Ononetin可以调节感觉感知并减少疼痛信号。 确切的分子机制涉及Ononetin与通道的结合,阻止其活化和随后的钙离子流入 .
生化分析
Biochemical Properties
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The hydroxyl groups on the phenyl rings allow for hydrogen bonding and other interactions with active sites of enzymes, influencing their activity and function.
Cellular Effects
The effects of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and flux through metabolic pathways.
Molecular Mechanism
At the molecular level, 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone in laboratory settings are important factors to consider. Over time, this compound may undergo chemical degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular processes, but its stability may decrease over extended periods, necessitating careful handling and storage conditions.
Dosage Effects in Animal Models
The effects of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or increased toxicity.
Metabolic Pathways
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of hydroxylated and methoxylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the pathways.
Transport and Distribution
The transport and distribution of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. This distribution pattern can affect the compound’s activity and function within the cells.
Subcellular Localization
The subcellular localization of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it can be found in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression.
准备方法
合成路线和反应条件: Ononetin可以通过多种化学路线合成。一种常见的方法是在碱性条件下,将2,4-二羟基苯乙酮与4-甲氧基苯甲醛缩合,形成脱氧苯乙酮结构。该反应通常需要氢氧化钠等碱和乙醇等溶剂。混合物进行回流,产物通过重结晶纯化。
工业生产方法: Ononetin的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产率和纯度进行优化,通常涉及连续流动反应器和高效液相色谱 (HPLC) 等先进的纯化技术。
化学反应分析
反应类型: Ononetin会发生各种化学反应,包括:
氧化: Ononetin可以被氧化形成醌类或其他氧化衍生物。
还原: Ononetin的还原会导致醇类或其他还原形式的形成。
取代: 亲电芳香取代反应可以在Ononetin的酚环上发生。
常用试剂和条件:
氧化: 在酸性条件下,高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂等试剂。
取代: 卤化可以通过在催化剂存在下使用溴或氯等试剂来实现。
主要产物:
氧化: 醌类或羟基化衍生物。
还原: 醇类或其他还原形式。
取代: 卤代Ononetin衍生物。
相似化合物的比较
Ononetin因其作为TRPM3阻滞剂的高选择性和效力而独一无二。类似的化合物包括:
柚皮素: 另一种抑制TRPM3但效力较低的黄酮类化合物。
芹菜素: 具有更广泛离子通道阻滞活性的黄酮类化合物。
染料木素: 一种异黄酮类化合物,也影响TRPM3,但还有其他靶点。
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-12-5-2-10(3-6-12)8-14(17)13-7-4-11(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBZOAYMBBUURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197590 | |
| Record name | Ononetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-49-0 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ononetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 487-49-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ononetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-DIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ONONETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S084Z7YS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
